3-Iodobenzonitrile

説明

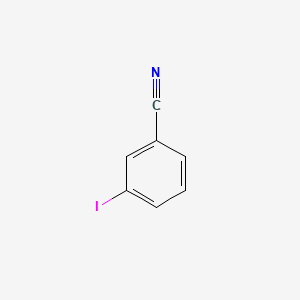

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-iodobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4IN/c8-7-3-1-2-6(4-7)5-9/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGARPMGQRREXLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)I)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20219177 | |

| Record name | 3-Iodobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20219177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69113-59-3 | |

| Record name | 3-Iodobenzonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069113593 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Iodobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20219177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Iodobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Iodobenzonitrile: A Comprehensive Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of 3-Iodobenzonitrile (CAS No. 69113-59-3), a key building block in organic synthesis and drug discovery.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource on its chemical properties, synthesis, purification, and applications.

Core Properties and Safety Information

This compound is a halogenated aromatic nitrile that presents as a white to light yellow or dark green powder or crystalline solid.[3] Its unique molecular structure, featuring an iodine atom and a nitrile group on a benzene (B151609) ring, makes it a valuable intermediate in a variety of chemical transformations.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 69113-59-3 | [1][2][4] |

| Molecular Formula | C₇H₄IN | [1][4] |

| Molecular Weight | 229.02 g/mol | [1][4] |

| Melting Point | 40-43 °C (lit.) | [4] |

| Boiling Point | 260.1 ± 23.0 °C (Predicted) | |

| Density | 1.91 ± 0.1 g/cm³ (Predicted) | |

| Flash Point | >230 °F (>110 °C) | [4] |

| Appearance | White to light yellow to dark green powder/crystal | [3] |

| InChI Key | BGARPMGQRREXLN-UHFFFAOYSA-N | [4] |

| SMILES | Ic1cccc(c1)C#N | [4] |

Safety and Handling

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[5][6] It may also cause respiratory irritation.[5][6] Prolonged or repeated exposure if swallowed can cause damage to the thyroid.[6] It is very toxic to aquatic life.[6]

Hazard Statements: H301+H311+H331 (Toxic if swallowed, in contact with skin or if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation), H372 (Causes damage to organs through prolonged or repeated exposure), H400 (Very toxic to aquatic life).[3][6]

Precautionary Statements: P260 (Do not breathe dust), P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P310+P330 (IF SWALLOWED: Immediately call a POISON CENTER or doctor. Rinse mouth), P302+P352+P312 (IF ON SKIN: Wash with plenty of water and soap. Call a POISON CENTER or doctor if you feel unwell), P304+P340+P311 (IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor), P403+P233 (Store in a well-ventilated place. Keep container tightly closed).[3][5][6]

Appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask (type N95 or equivalent), should be worn when handling this compound.[4] It should be stored in a dry, cool, and well-ventilated place, with the container kept tightly closed and protected from direct sunlight.[5]

Experimental Protocols

Synthesis of this compound via Diazotization

A common method for the synthesis of this compound is the diazotization of 3-aminobenzonitrile (B145674) followed by an iodination reaction.[2]

Materials:

-

3-aminobenzonitrile

-

tert-butyl nitrite (B80452)

-

Iodine

-

Anhydrous acetonitrile (B52724)

-

Saturated sodium thiosulfate (B1220275) solution

-

Ethyl acetate (B1210297) (EtOAc)

-

Magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

In a reaction vessel, dissolve 3-aminobenzonitrile (1.5 mmol) in anhydrous acetonitrile (10 mL).

-

In a separate flask, prepare a solution of tert-butyl nitrite (63.5 mmol) and iodine (1.5 mmol) in anhydrous acetonitrile (10 mL).

-

At room temperature, add the tert-butyl nitrite and iodine solution to the 3-aminobenzonitrile solution.

-

Heat the reaction mixture at 60°C for 25 minutes.

-

After cooling, add saturated sodium thiosulfate solution (20 mL) to quench the reaction.

-

Concentrate the mixture under reduced pressure to remove most of the acetonitrile.

-

Extract the aqueous phase with ethyl acetate (4 x 10 mL).

-

Combine the organic extracts and dry over magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude solid product.[2]

References

An In-depth Technical Guide to the Core Physical and Chemical Properties of 3-Iodobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties of 3-Iodobenzonitrile, a versatile building block in organic synthesis, particularly relevant to drug discovery and materials science.

Core Properties of this compound

This compound is a halogenated aromatic nitrile, presenting as a white to light yellow or dark green powder or crystalline solid. Its key physical and chemical properties are summarized in the table below.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₄IN |

| Molecular Weight | 229.02 g/mol [1][2][3][4] |

| CAS Number | 69113-59-3[1][2][3][4] |

| Melting Point | 40-43 °C[1][3] |

| Boiling Point | 260.1 ± 23.0 °C (Predicted)[1] |

| Density | 1.91 ± 0.1 g/cm³ (Predicted)[1] |

| Flash Point | >110 °C (>230 °F)[1][3] |

| Solubility | Soluble in Methanol[1] |

| Appearance | White to light yellow to dark green powder to crystal |

Spectral Data

The structural identity of this compound can be confirmed by various spectroscopic methods.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons. Due to the meta-substitution, a complex splitting pattern is expected in the aromatic region (typically δ 7.0-8.0 ppm).

-

¹³C NMR: The carbon NMR spectrum will display distinct peaks for the seven carbon atoms. The carbon attached to the iodine atom will be in the range of 90-100 ppm, while the nitrile carbon will appear around 118 ppm. The other aromatic carbons will have signals between 125 and 145 ppm.[5][6]

-

FT-IR: The infrared spectrum is characterized by a sharp, strong absorption band for the nitrile (C≡N) stretching vibration around 2230 cm⁻¹.[7][8] The spectrum will also show peaks corresponding to aromatic C-H and C=C stretching, as well as the C-I stretching vibration at lower frequencies.[7][8]

Chemical Reactivity and Applications

This compound is a valuable synthetic intermediate due to the reactivity of the carbon-iodine bond, which makes it an excellent substrate for various palladium-catalyzed cross-coupling reactions.[9] This reactivity allows for the facile introduction of diverse functional groups, making it a key building block in the synthesis of complex organic molecules for pharmaceuticals and material science.[9]

Key Reactions:

-

Suzuki Coupling: Reaction with boronic acids to form biaryl compounds.

-

Sonogashira Coupling: Reaction with terminal alkynes to create aryl alkynes.[9]

-

Heck Coupling: Reaction with alkenes to form substituted alkenes.

These reactions are fundamental in modern organic synthesis and are extensively used in drug discovery programs to generate libraries of compounds for biological screening.

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its subsequent use in key cross-coupling reactions are provided below.

Synthesis of this compound via Diazotization of 3-Aminobenzonitrile (B145674)

This protocol describes the synthesis of this compound from 3-aminobenzonitrile.

Materials:

-

3-Aminobenzonitrile

-

Hydrochloric acid (HCl)

-

Sodium nitrite (B80452) (NaNO₂)

-

Potassium iodide (KI)

-

Sodium thiosulfate (B1220275) (Na₂S₂O₃)

-

Dichloromethane (CH₂Cl₂)

-

Sodium sulfate (B86663) (Na₂SO₄)

-

Ice

Procedure:

-

Dissolve 3-aminobenzonitrile in a mixture of concentrated HCl and water, and cool the solution to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite while maintaining the temperature below 5 °C to form the diazonium salt.

-

In a separate flask, dissolve potassium iodide in water.

-

Slowly add the cold diazonium salt solution to the potassium iodide solution. Nitrogen gas will evolve.

-

Allow the reaction mixture to warm to room temperature and stir for several hours.

-

To quench any remaining iodine, add a saturated solution of sodium thiosulfate until the dark color disappears.

-

Extract the product with dichloromethane.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield crude this compound.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

Representative Suzuki Coupling Protocol

This protocol outlines a general procedure for the Suzuki coupling of this compound with phenylboronic acid.[10][11][12][13]

Materials:

-

This compound

-

Phenylboronic acid

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂)

-

Triphenylphosphine (B44618) (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water

Procedure:

-

In a round-bottom flask, combine this compound (1 equivalent), phenylboronic acid (1.2 equivalents), potassium carbonate (2 equivalents), and a catalytic amount of palladium(II) acetate (e.g., 2 mol%) and triphenylphosphine (e.g., 8 mol%).

-

Add a mixture of toluene, ethanol, and water as the solvent.

-

Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Heat the reaction mixture to reflux (around 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and add water.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by column chromatography to obtain the desired biaryl product.

Representative Sonogashira Coupling Protocol

The following is a general protocol for the Sonogashira coupling of this compound with phenylacetylene (B144264).[14][15][16][17]

Materials:

-

This compound

-

Phenylacetylene

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (B128534) (TEA)

-

Tetrahydrofuran (THF)

Procedure:

-

To a Schlenk flask, add this compound (1 equivalent), bis(triphenylphosphine)palladium(II) dichloride (e.g., 2 mol%), and copper(I) iodide (e.g., 4 mol%).

-

Evacuate and backfill the flask with an inert gas.

-

Add anhydrous THF and triethylamine.

-

Add phenylacetylene (1.2 equivalents) dropwise to the mixture.

-

Stir the reaction at room temperature until TLC analysis indicates the consumption of the starting material.

-

Remove the solvent in vacuo.

-

Dissolve the residue in an organic solvent and wash with aqueous ammonium (B1175870) chloride solution and brine.

-

Dry the organic layer over sodium sulfate, filter, and concentrate.

-

Purify the product by column chromatography.

Representative Heck Coupling Protocol

This protocol describes a general procedure for the Heck coupling of this compound with styrene (B11656).[18][19][20][21]

Materials:

-

This compound

-

Styrene

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triethylamine (TEA)

-

Acetonitrile

Procedure:

-

In a sealed tube, combine this compound (1 equivalent), styrene (1.2 equivalents), palladium(II) acetate (e.g., 1 mol%), and tri-o-tolylphosphine (e.g., 2 mol%).

-

Add triethylamine (2 equivalents) and acetonitrile.

-

Seal the tube and heat the mixture at 100 °C for several hours, monitoring the reaction by TLC.

-

After cooling, dilute the mixture with water and extract with ethyl acetate.

-

Wash the organic phase with brine, dry over sodium sulfate, and evaporate the solvent.

-

Purify the crude product via column chromatography.

Mandatory Visualizations

Palladium-Catalyzed Cross-Coupling Workflow

The following diagram illustrates the general experimental workflow for the palladium-catalyzed cross-coupling reactions described above.

Caption: General workflow for palladium-catalyzed cross-coupling reactions.

Potential Role in Drug Discovery: Targeting Signaling Pathways

While this compound itself is not a known bioactive molecule, its derivatives, synthesized via the reactions described, are of great interest in drug discovery. Many small-molecule kinase inhibitors, which are crucial in cancer therapy, contain biaryl or related scaffolds that can be accessed using this compound. These inhibitors often target key signaling pathways that are dysregulated in cancer, such as the PI3K-Akt-mTOR pathway.[22][23][24][25][26]

The diagram below illustrates a simplified PI3K-Akt-mTOR signaling pathway and indicates where small-molecule inhibitors, potentially derived from this compound, could exert their therapeutic effect.

Caption: Simplified PI3K-Akt-mTOR signaling pathway and points of inhibition.

References

- 1. This compound | 69113-59-3 [m.chemicalbook.com]

- 2. This compound | C7H4IN | CID 144341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-碘苯甲腈 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. scbt.com [scbt.com]

- 5. spectrabase.com [spectrabase.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. This compound | 69113-59-3 | Benchchem [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. A Convenient Procedure for Sonogashira Reactions Using Propyne [organic-chemistry.org]

- 17. Evidence for heterogeneous Sonogashira coupling of phenylacetylene and iodobenzene catalyzed by well defined rhodium nanoparticles - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 18. Heck coupling reaction of iodobenzene and styrene using supercritical water in the absence of a catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]

- 20. scribd.com [scribd.com]

- 21. researchgate.net [researchgate.net]

- 22. Small-molecule inhibitors of the PI3K signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 23. PI3K/Akt/mTOR inhibitors in cancer: At the bench and bedside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Effects of small molecule inhibitors of PI3K/Akt/mTOR signaling on neuroblastoma growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 26. aacrjournals.org [aacrjournals.org]

3-Iodobenzonitrile safety data sheet and handling precautions

An In-depth Technical Guide to the Safe Handling of 3-Iodobenzonitrile

For researchers, scientists, and drug development professionals, a thorough understanding of the safety and handling protocols for all laboratory chemicals is paramount. This guide provides a detailed overview of the safety data and handling precautions for this compound (CAS No: 69113-59-3), a compound often utilized in organic synthesis.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for understanding its behavior under various laboratory conditions.

| Property | Value |

| Molecular Formula | C₇H₄IN[1][2][3] |

| Molecular Weight | 229.02 g/mol [1][3][4] |

| Appearance | White to light yellow to dark green powder/crystal[4] |

| Melting Point | 38-43 °C |

| Flash Point | 110 °C (230 °F) - closed cup[5] |

| Solubility | Soluble in Methanol[4] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) classifications are summarized below, indicating significant health risks upon exposure.

GHS Pictograms:

Hazard Statements (H-phrases):

| Code | Statement |

| H301 / H302 | Toxic or harmful if swallowed[1] |

| H311 / H312 | Toxic or harmful in contact with skin[1][6] |

| H315 | Causes skin irritation[1][4][6] |

| H319 | Causes serious eye irritation[1][4][6] |

| H331 / H332 | Toxic or harmful if inhaled[4][6] |

| H335 | May cause respiratory irritation[6] |

Handling Precautions and Exposure Control

Adherence to strict safety protocols is mandatory when handling this compound to minimize exposure and ensure a safe laboratory environment.

Engineering Controls

-

Ventilation: Use only outdoors or in a well-ventilated area, such as a certified chemical fume hood.[2][4]

-

Eye Wash Stations: Ensure eyewash stations and safety showers are readily accessible.

Personal Protective Equipment (PPE)

The following personal protective equipment should be worn at all times when handling this compound:

-

Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.[4][5]

-

Skin Protection:

-

Respiratory Protection: For operations that may generate dust or aerosols, use a NIOSH-approved respirator with an appropriate filter (e.g., N95 dust mask).[5]

Safe Handling Practices

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[2][4]

-

Wash hands and any exposed skin thoroughly after handling.[2][4]

-

Avoid contact with skin and eyes.[2]

-

Keep away from heat, sparks, open flames, and hot surfaces.[7]

-

Take precautionary measures against static discharge.[7]

Storage and Disposal

Proper storage and disposal are critical to prevent accidents and environmental contamination.

Storage

-

Store under an inert gas and protect from direct sunlight, as the material may be air and light sensitive.[2][4]

-

Recommended storage is in a dry, cool place, often refrigerated (0-10°C).[2][4]

-

Incompatible Materials: Strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[7]

Disposal

-

Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[2][4]

First Aid Measures

In the event of exposure, immediate action is crucial.

| Exposure Route | First Aid Protocol |

| Ingestion | IF SWALLOWED: Immediately call a POISON CENTER or doctor. Rinse mouth. Do NOT induce vomiting.[4][7] |

| Skin Contact | IF ON SKIN: Take off immediately all contaminated clothing. Wash with plenty of soap and water. Call a POISON CENTER or doctor if you feel unwell.[2][4] |

| Eye Contact | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2][4] |

| Inhalation | IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor.[2][4] |

Fire and Accidental Release Measures

Fire-Fighting

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2][6]

-

Hazardous Combustion Products: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon oxides, nitrogen oxides (NOx), and hydrogen iodide.[2][6]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2]

Accidental Release

-

Personal Precautions: Ensure adequate ventilation and wear appropriate PPE. Remove all sources of ignition.[7]

-

Containment and Cleanup: Avoid generating dust. Sweep up the spilled solid material and place it in a suitable, closed container for disposal. Do not flush into surface water or the sanitary sewer system.[7]

Logical Workflow for Safe Handling

The following diagram illustrates the logical workflow for handling this compound, from initial assessment to final disposal.

Caption: Logical workflow for the safe handling of this compound.

Disclaimer: This document is intended as a guide and is not a substitute for a comprehensive Safety Data Sheet (SDS). Always refer to the specific SDS provided by the manufacturer for the most accurate and up-to-date information before handling any chemical.

References

- 1. This compound | C7H4IN | CID 144341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. scbt.com [scbt.com]

- 4. This compound | 69113-59-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. fishersci.com [fishersci.com]

The Therapeutic Potential of 3-Iodobenzonitrile Derivatives: A Technical Guide for Drug Development Professionals

Introduction

3-Iodobenzonitrile is a versatile chemical scaffold that serves as a pivotal starting material in the synthesis of a diverse array of biologically active molecules. Its unique structure, featuring a reactive iodine atom and a cyano group on a benzene (B151609) ring, allows for facile modification through various organic reactions, including Suzuki, Heck, and Sonogashira cross-coupling reactions. This has enabled the development of a multitude of derivatives with significant therapeutic potential across several key areas of drug discovery, including oncology, virology, and neurology. This technical guide provides an in-depth overview of the therapeutic landscape of this compound derivatives, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.

Quantitative Data Summary

The following tables summarize the biological activities of various derivatives synthesized from this compound, showcasing their potential in different therapeutic areas.

Table 1: Anticancer Activity of this compound Derivatives

| Compound Class | Derivative | Target/Cell Line | Activity (IC50) | Reference |

| Biphenyl-1,2,3-triazol-benzonitrile | Compound 7 | PD-1/PD-L1 Binding | 8.52 µM | [1] |

| Iodinated 4(3H)-quinazolinones | Compound 3d | HeLa (Cervical Cancer) | 10 µM | [2] |

| Iodinated 4(3H)-quinazolinones | Compound 3e | T98G (Glioblastoma) | 12 µM | [2] |

| Indolyl-pyrimidine Hybrids | Compound 4g | MCF-7 (Breast Cancer) | 5.1 µM | [3] |

| Indolyl-pyrimidine Hybrids | Compound 4g | HepG2 (Liver Cancer) | 5.02 µM | [3] |

| Indolyl-pyrimidine Hybrids | Compound 4g | HCT-116 (Colon Cancer) | 6.6 µM | [3] |

Table 2: Antiviral Activity of Benzonitrile (B105546) Derivatives

| Compound Class | Derivative | Virus | Activity (EC50) | Reference |

| Benzotriazole-based | Compound 11b | Coxsackievirus B5 | 6 µM | [4] |

| Benzotriazole-based | Compound 18e | Coxsackievirus B5 | 18.5 µM | [4] |

| Benzotriazole-based | Compound 43a | Coxsackievirus B5 | 9 µM | [5] |

Table 3: Enzyme Inhibitory Activity of this compound Derivatives

| Compound Class | Derivative | Enzyme | Activity (IC50/Ki) | Reference |

| Dopamine D3 Receptor Antagonist | NGB 2904 | Dopamine D3 Receptor | Ki = 0.90 nM | [6] |

| Indolyl-pyrimidine Hybrids | Compound 4g | EGFR | IC50 = 0.25 µM | [3] |

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of this compound derivatives are provided below.

General Synthesis of Biphenyl-1,2,3-triazol-benzonitrile Derivatives

This protocol describes a common synthetic route starting from this compound to obtain biphenyl-triazole-benzonitrile derivatives with potential PD-1/PD-L1 inhibitory activity.[1]

-

Step 1: Synthesis of 4-((2-Methylbiphenyl-3-yl)methoxy)-2-(prop-2-ynyloxy)benzaldehyde (3): To a stirred solution of compound 2 (3 g, 9.43 mmol) and cesium carbonate (4.5 g, 14.15 mmol) in dry dimethylformamide (DMF) (30 mL), propargyl bromide solution (1.2 mL, 14.15 mmol) is added. The reaction mixture is stirred at 75 °C for 3 hours under a nitrogen atmosphere and monitored by TLC. After completion, water is added to the reaction mixture, and the products are extracted with ethyl acetate. The combined organic layers are collected and dried over anhydrous sodium sulfate.[1]

-

Step 2: Synthesis of 3-(4-((5-((2-Methylbiphenyl-3-yl)methoxy)-2-(piperazin-1-ylmethyl)phenoxy)methyl)-1H-1,2,3-triazol-1-yl)benzonitrile Hydrochloride (6): To a solution of compound 5 (1.0 g, 1.49 mmol) in trifluoroethanol (6 mL), trimethylsilyl (B98337) chloride (1.5 mL) is added slowly at 0 °C. The resulting solution is stirred for 2 hours at room temperature under an inert condition. After completion of the reaction, as indicated by TLC, the solvent is removed under reduced pressure to yield compound 6 as a brown solid.[1]

-

Step 3: Synthesis of 3-(4-((2-((4-Substituted piperazin-1-yl)methyl)-5-((2-methylbiphenyl-3-yl)methoxy)phenoxy) methyl)-1H-1,2,3-triazol-1-yl)benzonitrile (8a–w): To a solution of compound 6 (0.2 g, 0.35 mmol) and a substituted aldehyde (0.35 mmol) in methanol (B129727) (2 mL), acetic acid (0.01 mL, 0.17 mmol) is added. After 2 hours, the reaction mixture is cooled to 0 °C, and then NaCNBH₃ (0.043 g, 0.7 mmol) is added. The reaction mixture is allowed to warm to room temperature and stirred for 8 hours under an inert condition. After completion of the reaction, as indicated by TLC, methanol is removed under reduced pressure.[1]

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[7][8]

-

Cell Plating: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.[7]

-

Compound Treatment: Treat the cells with various concentrations of the benzonitrile derivative and incubate for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well to achieve a final concentration of 0.45 mg/ml and incubate for 1-4 hours at 37°C.[8]

-

Formazan (B1609692) Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[8]

-

Absorbance Measurement: Mix to ensure complete solubilization and measure the absorbance at 570 nm using a plate reader.[8]

Homogeneous Time-Resolved Fluorescence (HTRF) Assay for PD-1/PD-L1 Inhibition

This assay is used to screen for small molecule inhibitors of the PD-1/PD-L1 interaction.[6][9][10]

-

Compound Dispensing: 80 nL of the test compound at 100x final concentration is added to white 384-well plates. DMSO is used as a negative control.[9]

-

Protein Addition: 4 µL of PD-1 (at 2x final concentration) is added to all wells. After a 30-minute incubation at room temperature in the dark, 4 µL of a PD-L1/HTRF detection reagent mixture (at 4x final concentration) is added.[9]

-

Incubation: The plates are incubated for 30-60 minutes before reading.[9]

-

Signal Detection: The HTRF signal is read on a compatible plate reader at emission wavelengths of 620 nm (donor) and 665 nm (acceptor). A decrease in the 665 nm signal indicates inhibition of the PD-1/PD-L1 interaction.[9][10]

Western Blot for Apoptosis Markers

Western blotting is used to detect changes in the expression of key apoptosis-related proteins.[11][12]

-

Cell Lysis: After treatment with the test compound, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA assay to ensure equal loading.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. The membrane is then incubated with primary antibodies against apoptotic markers (e.g., cleaved caspase-3, cleaved PARP, Bcl-2, Bax) overnight at 4°C.[12] After washing, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Visualizations

The following diagrams illustrate a typical experimental workflow for evaluating the anticancer activity of this compound derivatives and a conceptual signaling pathway targeted by some of these compounds.

Caption: Experimental workflow for synthesis and anticancer evaluation.

Caption: Conceptual PD-1/PD-L1 signaling pathway and inhibition.

References

- 1. Synthesis and Evaluation of Biphenyl-1,2,3-Triazol-Benzonitrile Derivatives as PD-1/PD-L1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, antitumor activity, 3D-QSAR and molecular docking studies of new iodinated 4-(3H)-quinazolinones 3N-substituted - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Design, Synthesis, Molecular Modeling and Antitumor Evaluation of Novel Indolyl-Pyrimidine Derivatives with EGFR Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. revvity.com [revvity.com]

- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. bmglabtech.com [bmglabtech.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]

An In-depth Technical Guide to the Solubility of 3-Iodobenzonitrile in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 3-iodobenzonitrile, a key building block in organic synthesis, particularly in the development of pharmaceuticals and functional materials. Due to the limited availability of public quantitative solubility data for this compound, this guide offers a qualitative solubility profile based on established chemical principles and data from the parent compound, benzonitrile (B105546). Furthermore, a detailed experimental protocol for the quantitative determination of this compound's solubility is provided to empower researchers to generate precise data tailored to their specific applications.

Introduction

This compound is a halogenated aromatic nitrile whose utility in organic synthesis is significant. Its structure, featuring a polar nitrile group and a less polar iodinated benzene (B151609) ring, results in a nuanced solubility profile across various organic solvents. Understanding this solubility is critical for reaction optimization, purification processes such as recrystallization, and formulation development. This guide aims to provide a foundational understanding of its solubility characteristics and a practical framework for its empirical determination.

Predicted Solubility Profile

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Methanol | Polar Protic | Soluble[1] | The nitrile group can form hydrogen bonds with methanol. |

| Ethanol (B145695) | Polar Protic | Soluble | Similar to methanol, ethanol can act as a hydrogen bond donor. |

| Acetone (B3395972) | Polar Aprotic | Very Soluble | The polarity of acetone is compatible with the polar nitrile group. Benzonitrile is very soluble in acetone.[2] |

| Dichloromethane | Polar Aprotic | Soluble | A versatile solvent capable of dissolving a range of polar and non-polar compounds. |

| Chloroform | Polar Aprotic | Soluble | Similar to dichloromethane. |

| Ethyl Acetate | Polar Aprotic | Soluble | Offers a balance of polarity suitable for dissolving this compound. |

| Toluene (B28343) | Non-polar | Moderately Soluble | The aromatic ring of toluene interacts favorably with the benzene ring of this compound. Benzonitrile is very soluble in benzene.[2][3] |

| Hexane | Non-polar | Sparingly Soluble | The high polarity of the nitrile group limits solubility in non-polar aliphatic solvents. |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise and accurate solubility data, an experimental approach is necessary. The following protocol outlines the isothermal shake-flask method, a common and reliable technique for determining the solubility of a solid compound in a liquid solvent.

Materials

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Volumetric flasks

-

Analytical balance (readable to ±0.1 mg)

-

Thermostatically controlled shaker or water bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Vials with airtight caps

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient time to reach equilibrium. A period of 24 to 72 hours is typically recommended.

-

-

Sample Collection and Filtration:

-

After the equilibration period, allow the vials to stand undisturbed in the constant temperature bath for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) syringe.

-

Immediately filter the solution through a syringe filter into a clean, pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.

-

-

Gravimetric or Spectroscopic Analysis:

-

Gravimetric Method:

-

Weigh the volumetric flask containing the filtered solution.

-

Evaporate the solvent under reduced pressure or in a fume hood.

-

Once the solvent is completely removed, reweigh the flask containing the dried solute.

-

The mass of the dissolved this compound can be determined by the difference in weight.

-

-

Spectroscopic Method (HPLC or UV-Vis):

-

Dilute the filtered solution with a known volume of the solvent to a concentration within the linear range of a pre-established calibration curve.

-

Analyze the diluted solution using HPLC or a UV-Vis spectrophotometer.

-

Determine the concentration of this compound in the diluted sample by comparing its response to the calibration curve.

-

-

-

Calculation of Solubility:

-

Calculate the solubility using the following formula:

-

Gravimetric: Solubility ( g/100 mL) = (mass of solute / volume of solvent) * 100

-

Spectroscopic: Account for the dilution factor to determine the concentration in the original saturated solution.

-

-

Visualizations

Logical Relationship of Solubility

Caption: Factors influencing the solubility of this compound.

Experimental Workflow for Solubility Determination

Caption: Workflow for determining solubility.

References

An In-depth Technical Guide on the Electronic and Structural Properties of 3-Iodobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the electronic and structural properties of 3-Iodobenzonitrile, a key intermediate in organic synthesis and drug discovery. This document details the compound's molecular structure, spectroscopic signatures, and electronic characteristics. Experimental protocols for its synthesis and characterization are provided, alongside visualizations of key chemical pathways and workflows to facilitate understanding and application in research and development.

Introduction

This compound (C₇H₄IN) is a halogenated aromatic nitrile featuring an iodine atom and a nitrile group in a meta-position on a benzene (B151609) ring. This substitution pattern imparts unique electronic properties and reactivity to the molecule, making it a valuable building block in medicinal chemistry and materials science. The presence of the iodine atom, a good leaving group, facilitates various cross-coupling reactions, allowing for the introduction of the benzonitrile (B105546) moiety into more complex molecular architectures. The nitrile group can also undergo a variety of chemical transformations. An understanding of the interplay between its structural and electronic properties is crucial for its effective utilization in the synthesis of novel compounds, including active pharmaceutical ingredients (APIs).

Structural Properties

The structural characteristics of this compound have been elucidated through various analytical techniques, primarily X-ray crystallography.

Crystal Structure and Molecular Geometry

Table 1: Key Structural and Physical Properties of this compound

| Property | Value |

| Chemical Formula | C₇H₄IN |

| Molecular Weight | 229.02 g/mol |

| CAS Number | 69113-59-3 |

| Appearance | White to light yellow crystalline powder |

| Melting Point | 40-43 °C |

| Boiling Point | 260.1 ± 23.0 °C (Predicted) |

| Density | 1.91 ± 0.1 g/cm³ (Predicted) |

| Solubility | Soluble in Methanol |

Electronic Properties

The electronic properties of this compound are largely governed by the inductive and mesomeric effects of the electron-withdrawing nitrile group and the polarizable iodine atom.

Spectroscopic Analysis

Spectroscopic techniques provide valuable insights into the electronic structure and vibrational modes of this compound.

3.1.1. Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy is used to identify the characteristic functional groups and fingerprint of the molecule. While specific peak-by-peak assignments for this compound are not compiled here, the expected characteristic vibrational frequencies are summarized in Table 2. Full experimental spectra are available on spectral databases such as SpectraBase.

Table 2: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3100 - 3000 |

| Nitrile (C≡N) | Stretching | 2240 - 2220 |

| Aromatic C=C | Stretching | 1600 - 1450 |

| Aromatic C-H | Bending (out-of-plane) | 900 - 675 |

| C-I | Stretching | 600 - 500 |

3.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are fundamental for the structural elucidation of this compound in solution. A literature reference for the ¹³C NMR spectrum is provided by O. Exner and M. Budesinsky in Magnetic Resonance in Chemistry.[1] Full spectra are also available for viewing on platforms like SpectraBase.

Table 3: Predicted ¹³C and ¹H NMR Chemical Shifts for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Notes |

| ¹³C | 90 - 140 | Aromatic carbons will appear in this region. The carbon attached to iodine will be significantly shifted. The nitrile carbon will be downfield. |

| ¹H | 7.0 - 8.5 | The aromatic protons will exhibit complex splitting patterns (multiplets) characteristic of a meta-substituted benzene ring. |

Computational Electronic Properties

Density Functional Theory (DFT) calculations are a powerful tool for predicting the electronic properties of molecules. While specific DFT calculations for this compound are not presented here, such computations would typically be used to determine properties like the dipole moment, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule.

Synthesis and Reactivity

This compound is a versatile intermediate in organic synthesis, primarily owing to the reactivity of the carbon-iodine bond in cross-coupling reactions.

Synthesis of this compound

A common and effective method for the synthesis of this compound is through the diazotization of 3-aminobenzonitrile (B145674), followed by an in-situ iodination.[2]

Experimental Protocol: Synthesis of this compound from 3-Aminobenzonitrile [2]

-

Reaction Setup: To a solution of 3-aminobenzonitrile (177 mg, 1.5 mmol) in anhydrous acetonitrile (B52724) (10 mL) at room temperature, add a solution of tert-butyl nitrite (B80452) (7.5 mL, 63.5 mmol) and iodine (381 mg, 1.5 mmol) in anhydrous acetonitrile (10 mL).

-

Reaction: Heat the mixture at 60 °C for 25 minutes.

-

Work-up: Quench the reaction by adding a saturated sodium thiosulfate (B1220275) solution (20 mL).

-

Extraction: Concentrate the mixture under reduced pressure to remove the majority of the acetonitrile. Extract the aqueous phase with ethyl acetate (B1210297) (4 x 10 mL).

-

Purification: Combine the organic extracts, dry with MgSO₄, filter, and concentrate under reduced pressure to yield a solid. Purify the crude product by flash chromatography on silica (B1680970) gel using a hexane (B92381) solution with a 0-10% ethyl acetate gradient.

-

Isolation: Combine the product-containing fractions and evaporate the solvent to obtain pure this compound.

Reactivity in Cross-Coupling Reactions

The C-I bond in this compound is highly susceptible to oxidative addition to transition metal catalysts, such as palladium complexes. This reactivity makes it an excellent electrophilic partner in a variety of cross-coupling reactions, including Suzuki, Heck, and Sonogashira couplings. These reactions are pivotal in the construction of complex organic molecules.

Applications in Drug Development and Materials Science

The utility of this compound as a synthetic intermediate extends to several areas of research and development:

-

Medicinal Chemistry: It serves as a precursor for the synthesis of a wide range of biologically active molecules. The benzonitrile moiety is present in numerous approved drugs, and the ability to introduce it through reliable cross-coupling reactions is highly valuable.

-

Materials Science: this compound and its derivatives are used in the development of organic electronic materials, such as those for organic light-emitting diodes (OLEDs).[2] The electronic properties of the benzonitrile core can be tuned through substitution to achieve desired photophysical characteristics.

Conclusion

This compound is a molecule of significant interest due to its versatile reactivity and the useful electronic properties of the benzonitrile scaffold. A thorough understanding of its structural and electronic characteristics, as detailed in this guide, is essential for its effective application in the design and synthesis of novel functional molecules for the pharmaceutical and materials science industries. Further detailed crystallographic and computational studies would provide deeper insights into its subtle structural and electronic features, potentially unlocking new avenues for its application.

References

The Diverse Biological Landscape of 3-Iodobenzonitrile Compounds: A Technical Guide for Researchers

An in-depth exploration of the synthesis, biological activities, and therapeutic potential of compounds derived from the versatile 3-iodobenzonitrile scaffold.

For Immediate Release

This technical guide provides a comprehensive overview of the known biological activities of this compound and its derivatives, tailored for researchers, scientists, and professionals in drug development. This compound serves as a crucial building block in medicinal chemistry, leading to the synthesis of a wide array of compounds with significant pharmacological potential. This document collates quantitative data, detailed experimental protocols, and visual representations of key biological pathways to facilitate further research and development in this promising area.

Core Biological Activities

The primary biological activity associated with the this compound scaffold is its role in the development of potent and selective dopamine (B1211576) D3 receptor antagonists . These compounds hold significant promise for the treatment of various neuropsychiatric disorders, including substance use disorder, schizophrenia, and Parkinson's disease. The 3-iodophenyl moiety is a key pharmacophoric element in several high-affinity D3 receptor ligands.

Beyond neurology, derivatives of this compound have been investigated for their potential as anticancer agents and enzyme inhibitors . The acrylonitrile (B1666552) scaffold, which can be synthesized from benzonitrile (B105546) precursors, has shown cytotoxic effects against various cancer cell lines. Research in this area is ongoing to establish a direct structure-activity relationship for this compound-containing anticancer compounds.

Quantitative Data Summary

The following table summarizes the quantitative biological activity data for a key derivative of this compound.

| Compound ID | Target | Activity Type | Kᵢ (nM) | Cell Line/System | Reference |

| PF-4363467 | Dopamine D3 Receptor | Antagonist | 3.1 | Recombinant human receptors | [1] |

| Dopamine D2 Receptor | Antagonist | 692 | Recombinant human receptors | [1] |

Key Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further investigation.

Dopamine D3 Receptor Binding Assay (Radioligand Displacement)

This protocol outlines the determination of the inhibitory constant (Kᵢ) of a test compound for the dopamine D3 receptor using a competitive radioligand binding assay.

Materials:

-

Membrane Preparation: Membranes from cells stably expressing the human dopamine D3 receptor.

-

Radioligand: [³H]Spiperone or another suitable D3 receptor radioligand.

-

Non-specific Binding Control: Haloperidol or another suitable competitor at a high concentration (e.g., 10 µM).

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

Test Compound: Synthesized this compound derivative.

-

Filtration Apparatus: Cell harvester with glass fiber filters (e.g., GF/B) pre-soaked in 0.5% polyethyleneimine (PEI).

-

Scintillation Cocktail and Counter.

Procedure:

-

Compound Dilution: Prepare serial dilutions of the test compound in the assay buffer.

-

Assay Setup: In a 96-well plate, combine the cell membrane preparation, the radioligand at a concentration close to its Kd, and either the assay buffer (for total binding), the non-specific binding control, or the test compound at various concentrations.

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using the cell harvester. Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add the scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value of the test compound by fitting the specific binding data to a sigmoidal dose-response curve. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[2][3]

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of potential anticancer compounds derived from this compound.

Materials:

-

Cell Lines: Human cancer cell lines (e.g., MCF-7, HepG2, HCT-116).

-

Culture Medium: Appropriate cell culture medium supplemented with fetal bovine serum and antibiotics.

-

Test Compound: Synthesized this compound derivative dissolved in a suitable solvent (e.g., DMSO).

-

MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide solution (5 mg/mL in PBS).

-

Solubilization Solution: e.g., DMSO or a solution of SDS in HCl.

-

96-well plates and a microplate reader.

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control.

-

Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT reagent to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan (B1609692) crystals.

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth.[4][5]

Signaling Pathways and Mechanisms of Action

The biological effects of this compound derivatives are mediated through their interaction with specific cellular signaling pathways.

Dopamine D3 Receptor Signaling Pathway

Dopamine D3 receptors are G protein-coupled receptors (GPCRs) that primarily couple to the Gαi/o subunit. Antagonism of the D3 receptor by compounds like PF-4363467 blocks the downstream signaling cascade initiated by dopamine. This leads to an increase in the activity of adenylyl cyclase, resulting in elevated levels of cyclic AMP (cAMP). Changes in cAMP levels influence the activity of protein kinase A (PKA) and subsequently modulate the expression of various genes involved in neuronal function and reward pathways.[5][]

Experimental Workflow for Biological Evaluation

The logical flow for the synthesis and biological evaluation of novel this compound derivatives typically follows a structured path from chemical synthesis to in-depth biological characterization.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a range of biologically active compounds. The development of dopamine D3 receptor antagonists has been a particularly successful application of this scaffold, yielding potent and selective molecules with therapeutic potential. The detailed protocols and pathway diagrams provided in this guide are intended to serve as a valuable resource for researchers, stimulating further innovation in the design and development of novel therapeutics based on the this compound core. Future investigations into other biological targets, such as kinases and other enzymes, may further expand the therapeutic utility of this promising chemical entity.

References

- 1. Dopamine D3 and D4 receptor antagonists: synthesis and structure--activity relationships of (S)-(+)-N-(1-Benzyl-3-pyrrolidinyl)-5-chloro-4- [(cyclopropylcarbonyl) amino]-2-methoxybenzamide (YM-43611) and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. giffordbioscience.com [giffordbioscience.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

3-Iodobenzonitrile: A Versatile Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Iodobenzonitrile is a halogenated aromatic nitrile, a class of organic compounds featuring a benzene (B151609) ring substituted with both a nitrile (-C≡N) group and an iodine atom.[1] The unique arrangement of these functional groups, specifically in the meta-position, imparts distinct electronic properties and reactivity to the molecule.[1] The presence of the iodine atom, an excellent leaving group, makes the compound highly susceptible to a variety of substitution reactions, particularly transition metal-catalyzed cross-coupling reactions.[1] This reactivity profile has established this compound as a valuable and versatile building block in the synthesis of complex organic molecules, with significant applications in medicinal chemistry, drug discovery, and materials science.[1][2]

This guide provides a comprehensive overview of the properties, reactivity, and synthetic applications of this compound, with a focus on detailed experimental protocols for key transformations and its role in the construction of pharmaceutically relevant scaffolds.

Physicochemical and Spectroscopic Properties

This compound is a white to off-white crystalline solid under standard conditions.[3] Its key physical and chemical properties are summarized in the table below, providing essential data for handling, storage, and reaction setup.

| Property | Value | Reference |

| CAS Number | 69113-59-3 | [4] |

| Molecular Formula | C₇H₄IN | [4] |

| Molecular Weight | 229.02 g/mol | [4] |

| Melting Point | 40-43 °C | [4][5] |

| Boiling Point | 260.1 ± 23.0 °C (Predicted) | [3][4] |

| Density | 1.91 ± 0.1 g/cm³ (Predicted) | [3][4] |

| Flash Point | >110 °C (>230 °F) - closed cup | [4][5] |

| Solubility | Soluble in Methanol | [3] |

| Storage | Keep in a dark place, sealed in dry, room temperature. | [3][4] |

| InChI Key | BGARPMGQRREXLN-UHFFFAOYSA-N | [3][6] |

| SMILES | Ic1cccc(c1)C#N | [5] |

Spectroscopic data is crucial for the identification and characterization of this compound and its reaction products. A reference for its ¹³C NMR spectrum can be found in the work by O. Exner and M. Budesinsky in Magnetic Resonance in Chemistry.[6]

Core Reactivity and Synthetic Utility

The synthetic versatility of this compound stems from the distinct reactivity of its two primary functional groups: the iodo substituent and the nitrile group.

-

The Carbon-Iodine Bond : The C-I bond is the most reactive of the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions, following the general trend I > Br > Cl > F.[7] This high reactivity is due to its lower bond dissociation energy, which facilitates the rate-determining oxidative addition step in the catalytic cycle of many cross-coupling reactions.[7] This allows for the efficient formation of new carbon-carbon and carbon-heteroatom bonds at the C-3 position, often under milder conditions than those required for the corresponding bromo or chloro analogs.[1][7]

-

The Nitrile Group : The nitrile group is a versatile functional handle that can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or converted to a tetrazole ring, among other transformations. This allows for further molecular diversification after the core scaffold has been assembled using the reactivity of the C-I bond.[1]

This dual functionality makes this compound a powerful precursor for a wide array of substituted aromatic compounds. It serves as a key starting material for synthesizing complex molecules, including active pharmaceutical ingredients (APIs), by enabling the introduction of the benzonitrile (B105546) moiety into target structures.[1]

Key Cross-Coupling Reactions and Protocols

This compound is an excellent electrophilic partner in several cornerstone palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds by coupling an organoboron reagent (typically a boronic acid) with an organohalide.[8] The high reactivity of the C-I bond in this compound makes it an ideal substrate for this transformation, enabling the synthesis of biaryl compounds.[1][7]

Caption: General scheme for the Suzuki-Miyaura coupling of this compound.

This protocol is a generalized procedure based on established methods for aryl iodides.[7][8][9]

-

Preparation : To a dry Schlenk flask or round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 eq.), the desired arylboronic acid (1.2–1.5 eq.), and the base (e.g., K₂CO₃ or Cs₂CO₃, 2.0–3.0 eq.).

-

Inert Atmosphere : Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to create an oxygen-free environment.

-

Solvent and Catalyst Addition : Under a positive pressure of inert gas, add the degassed solvent system (e.g., a mixture of toluene and water, or dioxane).[7][8] Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1–5 mol%).

-

Reaction : Heat the reaction mixture to the desired temperature (typically 80–110 °C) and stir vigorously.

-

Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup : After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).[7]

-

Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.[9]

| Parameter | Typical Reagents/Conditions |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ |

| Ligand (if needed) | PPh₃, X-Phos |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ |

| Solvent | Toluene/H₂O, Dioxane/H₂O, THF |

| Temperature | 60 - 110 °C |

Sonogashira Coupling

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[10] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[10][11] this compound's high reactivity makes it an excellent substrate, allowing for the synthesis of 3-alkynylbenzonitrile derivatives, which are valuable intermediates in pharmaceuticals and organic materials.[1][10]

Caption: General scheme for the Sonogashira coupling of this compound.

This protocol is a generalized procedure based on established methods for aryl iodides.[11][12]

-

Preparation : To a dry, two-necked flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2–5 mol%), and the copper(I) co-catalyst (e.g., CuI, 2–10 mol%).

-

Solvent and Reagents : Add an anhydrous solvent (e.g., THF or DMF) followed by an amine base (e.g., triethylamine (B128534) or diisopropylamine, 1.5–2.0 eq.).[11]

-

Alkyne Addition : Add the terminal alkyne (1.1–1.2 eq.) dropwise to the stirred mixture.

-

Reaction : Stir the reaction mixture at room temperature or heat gently (e.g., 50-80 °C).

-

Monitoring : Monitor the reaction progress by TLC or GC-MS.

-

Workup : Upon completion, cool the mixture to room temperature, dilute with an organic solvent like diethyl ether or ethyl acetate, and filter through a pad of Celite® to remove catalyst residues.[11]

-

Purification : Wash the filtrate with water and brine, dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[11]

| Parameter | Typical Reagents/Conditions |

| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(OAc)₂ |

| Copper(I) Cocatalyst | CuI |

| Base | Triethylamine (Et₃N), Diisopropylethylamine (DIPEA) |

| Solvent | THF, DMF, Acetonitrile |

| Temperature | Room Temperature to 80 °C |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen (C-N) bonds from aryl halides and amines.[13] This reaction has become a cornerstone of medicinal chemistry for constructing the arylamine scaffolds found in many pharmaceuticals.[14] The reaction's development allowed for a more facile synthesis of aryl amines compared to harsher, traditional methods.[13]

Caption: General scheme for the Buchwald-Hartwig amination of this compound.

This protocol is a generalized procedure based on established methods for aryl iodides.[14]

-

Preparation : In a glovebox or under an inert atmosphere, charge a dry Schlenk tube with the palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂), the phosphine (B1218219) ligand (e.g., X-Phos or BINAP), and the base (e.g., NaOt-Bu or K₃PO₄).

-

Reagent Addition : Add this compound (1.0 eq.) and the amine (1.1–1.5 eq.) to the tube.

-

Solvent Addition : Add the anhydrous, degassed solvent (e.g., toluene or dioxane).

-

Reaction : Seal the tube and heat the mixture with vigorous stirring at the desired temperature (typically 80–110 °C).

-

Monitoring : Monitor the reaction by GC-MS or LC-MS until the starting material is consumed.

-

Workup : Cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of Celite® to remove insoluble salts and catalyst residues.[14]

-

Purification : Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[14]

| Parameter | Typical Reagents/Conditions |

| Palladium Catalyst | Pd₂(dba)₃, Pd(OAc)₂ |

| Ligand | X-Phos, BINAP, RuPhos |

| Base | NaOt-Bu, KOt-Bu, K₃PO₄, Cs₂CO₃ |

| Solvent | Toluene, Dioxane, THF |

| Temperature | 80 - 110 °C |

Catalytic Cycles and Workflow Visualization

Understanding the underlying mechanisms of these transformations is critical for reaction optimization and troubleshooting. The following diagrams illustrate the generally accepted catalytic cycles and a typical experimental workflow.

Experimental Workflow

Caption: A typical experimental workflow for a cross-coupling reaction.[8]

Catalytic Cycles

Caption: Simplified catalytic cycles for key cross-coupling reactions.[8][10][13]

Applications in Medicinal Chemistry

This compound is a key starting reagent in the synthesis of numerous compounds with potential biological activity. Its utility is demonstrated in the preparation of diverse molecular scaffolds.

-

Piperidine Derivatives : It serves as a crucial starting material for a broad class of piperidine-containing compounds, which are frequently found in APIs.[1] An example includes its use in the preparation of 1-(3-iodophenyl)-3-{2-[4-(trifluoromethyl)-1-piperidinyl]ethyl}-2-imidazolidinone.[4]

-

Chiral Amino Acid Anilides : These structures are important in drug design, and their synthesis can be achieved via copper-catalyzed N-arylation, where this compound can serve as the aryl source.[1][5]

-

Valsartan Synthesis Intermediate : In the synthesis of the angiotensin II receptor blocker Valsartan, an analog, 2-iodobenzonitrile, was identified as a preferred coupling partner, highlighting the utility of iodobenzonitriles in constructing complex pharmaceuticals.[1]

-

Nicotinic Receptor Agonists : The Sonogashira reaction, for which this compound is an excellent substrate, has been used in the synthesis of SIB-1508Y (Altinicline), a nicotinic receptor agonist.[10]

-

Antipsoriatic and Acne Treatments : The Sonogashira coupling has also been applied to the synthesis of Tazarotene, a treatment for psoriasis and acne.[10]

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its high reactivity in palladium-catalyzed cross-coupling reactions, combined with the synthetic flexibility of the nitrile group, provides chemists with a powerful tool for the construction of complex molecular architectures. The reliable protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions enable the efficient synthesis of biaryls, substituted alkynes, and arylamines, respectively. These structural motifs are central to the fields of drug discovery and materials science, cementing this compound's role as a key intermediate for researchers and scientists developing the next generation of pharmaceuticals and functional materials.

References

- 1. This compound | 69113-59-3 | Benchchem [benchchem.com]

- 2. 3-Iodo-4-(methoxymethoxy)benzonitrile|CAS 1332591-18-0 [benchchem.com]

- 3. This compound CAS#: 69113-59-3 [m.chemicalbook.com]

- 4. This compound | 69113-59-3 [m.chemicalbook.com]

- 5. This compound 98 69113-59-3 [sigmaaldrich.com]

- 6. spectrabase.com [spectrabase.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 11. benchchem.com [benchchem.com]

- 12. Sonogashira Coupling [organic-chemistry.org]

- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 14. benchchem.com [benchchem.com]

The Versatile Role of 3-Iodobenzonitrile in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Iodobenzonitrile, a halogenated aromatic nitrile, has emerged as a pivotal building block in medicinal chemistry. Its unique structural features—a reactive iodine atom and a versatile nitrile group in a meta-disposition on a benzene (B151609) ring—offer medicinal chemists a powerful scaffold for the synthesis of a diverse array of biologically active molecules. The iodine atom serves as a linchpin for various palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, and Heck couplings, enabling the facile introduction of diverse molecular fragments. Simultaneously, the nitrile group can be transformed into other key functional groups or act as a crucial pharmacophoric element, participating in key interactions with biological targets. This technical guide provides an in-depth review of the applications of this compound in medicinal chemistry, with a focus on quantitative data, detailed experimental methodologies, and the visualization of relevant biological pathways.

Data Presentation: Biological Activities of this compound Derivatives

The strategic use of this compound as a starting material has led to the discovery and development of potent modulators of various biological targets. The following tables summarize the quantitative data for several classes of these compounds, highlighting their potential in different therapeutic areas.

Table 1: Dopamine (B1211576) D3 Receptor Antagonists

| Compound ID | Structure | D3 Ki (nM) | D2 Ki (nM) | Selectivity (D2/D3) |

| 1 | N-(1-benzyl-3-pyrrolidinyl)-5-chloro-4-[(cyclopropylcarbonyl)amino]-2-methoxybenzamide derivative | 21 | 2310 | 110 |

| 2 | (S)-N-(1-benzyl-3-pyrrolidinyl)-5-chloro-4-[(cyclobutylcarbonyl)amino]-2-methoxybenzamide derivative | 15 | 1850 | 123 |

| 3 | (S)-N-(1-benzyl-3-pyrrolidinyl)-5-chloro-4-[(cyclopentylcarbonyl)amino]-2-methoxybenzamide derivative | 18 | 1560 | 87 |

Data sourced from studies on the synthesis and structure-activity relationships of novel dopamine D3 receptor antagonists.[1]

Table 2: Poly(ADP-ribose) Polymerase (PARP) Inhibitors

| Compound ID | R Group | PARP-1 IC50 (nM) | PARP-2 IC50 (nM) |

| 4 | 4-fluorobenzyl | 36 | Not Reported |

| 5 | 3-methoxybenzyl | 45 | Not Reported |

| 6 | Pyridin-4-ylmethyl | 52 | Not Reported |

Data from studies on the design and synthesis of novel PARP-1 inhibitors based on a pyridopyridazinone scaffold, where the 3-cyanophenyl moiety was introduced via this compound.[2][3]

Table 3: Anticancer Activity of this compound-Derived Quinazolinones

| Compound ID | Substitution on Phenyl Ring | HeLa IC50 (µM) | T98G IC50 (µM) | HL60 IC50 (µM) |

| 7a | 4-fluoro | >200 | >200 | 21 |

| 7d | 4-chloro | 10 | >200 | >200 |

| 7e | 4-bromo | >200 | 12 | >200 |

Data from a study on the synthesis and cytotoxic activity of novel iodinated 4-(3H)-quinazolinones.[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. This section provides protocols for key synthetic transformations involving this compound and for relevant biological assays.

Synthetic Protocols

1. General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol describes a typical procedure for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.

-

Materials: this compound (1.0 eq.), arylboronic acid (1.2 eq.), Pd(PPh₃)₄ (0.05 eq.), Na₂CO₃ (2.0 eq.), Toluene/Ethanol/Water (4:1:1 mixture), round-bottom flask, condenser, magnetic stirrer, heating mantle, nitrogen or argon supply.

-

Procedure:

-

To a dry round-bottom flask, add this compound, the arylboronic acid, and sodium carbonate.

-

Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

-

Add the toluene/ethanol/water solvent mixture, followed by the Pd(PPh₃)₄ catalyst.

-

Heat the reaction mixture to 80-90 °C under the inert atmosphere and stir for 4-12 hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (B1210297).

-

Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

-

Filter and concentrate the organic layer under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

-

2. General Procedure for Sonogashira Coupling

This protocol outlines a standard procedure for the coupling of this compound with a terminal alkyne.

-

Materials: this compound (1.0 eq.), terminal alkyne (1.2 eq.), Pd(PPh₃)₂Cl₂ (0.02 eq.), CuI (0.04 eq.), triethylamine (B128534) (TEA), anhydrous THF, round-bottom flask, magnetic stirrer, nitrogen or argon supply.

-

Procedure:

-

To a dry round-bottom flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

-

Evacuate and backfill the flask with an inert gas.

-

Add anhydrous THF and triethylamine.

-

Add the terminal alkyne dropwise to the stirred solution at room temperature.

-

Stir the reaction mixture at room temperature for 6-24 hours, monitoring by TLC or GC-MS.

-

After completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution, followed by brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel.

-

Biological Assay Protocols

1. Dopamine D3 Receptor Binding Assay (Radioligand Displacement)

This protocol describes a method to determine the binding affinity of a test compound for the dopamine D3 receptor.

-

Materials: Membranes from cells expressing human dopamine D3 receptors, [³H]spiperone (radioligand), unlabeled spiperone (B1681076) (for non-specific binding), test compound, assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4), 96-well plates, glass fiber filters, filtration apparatus, scintillation counter.

-

Procedure:

-

Prepare serial dilutions of the test compound in the assay buffer.

-

In a 96-well plate, add the assay buffer, the D3 receptor membranes, and either the test compound, buffer (for total binding), or a high concentration of unlabeled spiperone (for non-specific binding).

-

Initiate the binding reaction by adding a fixed concentration of [³H]spiperone to all wells.

-

Incubate the plate at room temperature for 60-90 minutes.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

-

Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-